

Technical Support Center: Disperse Red 1-d3 Extraction & Analysis

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Compound of Interest

Compound Name: Disperse Red 1-d3

CAS No.: 947601-97-0

Cat. No.: B1357178

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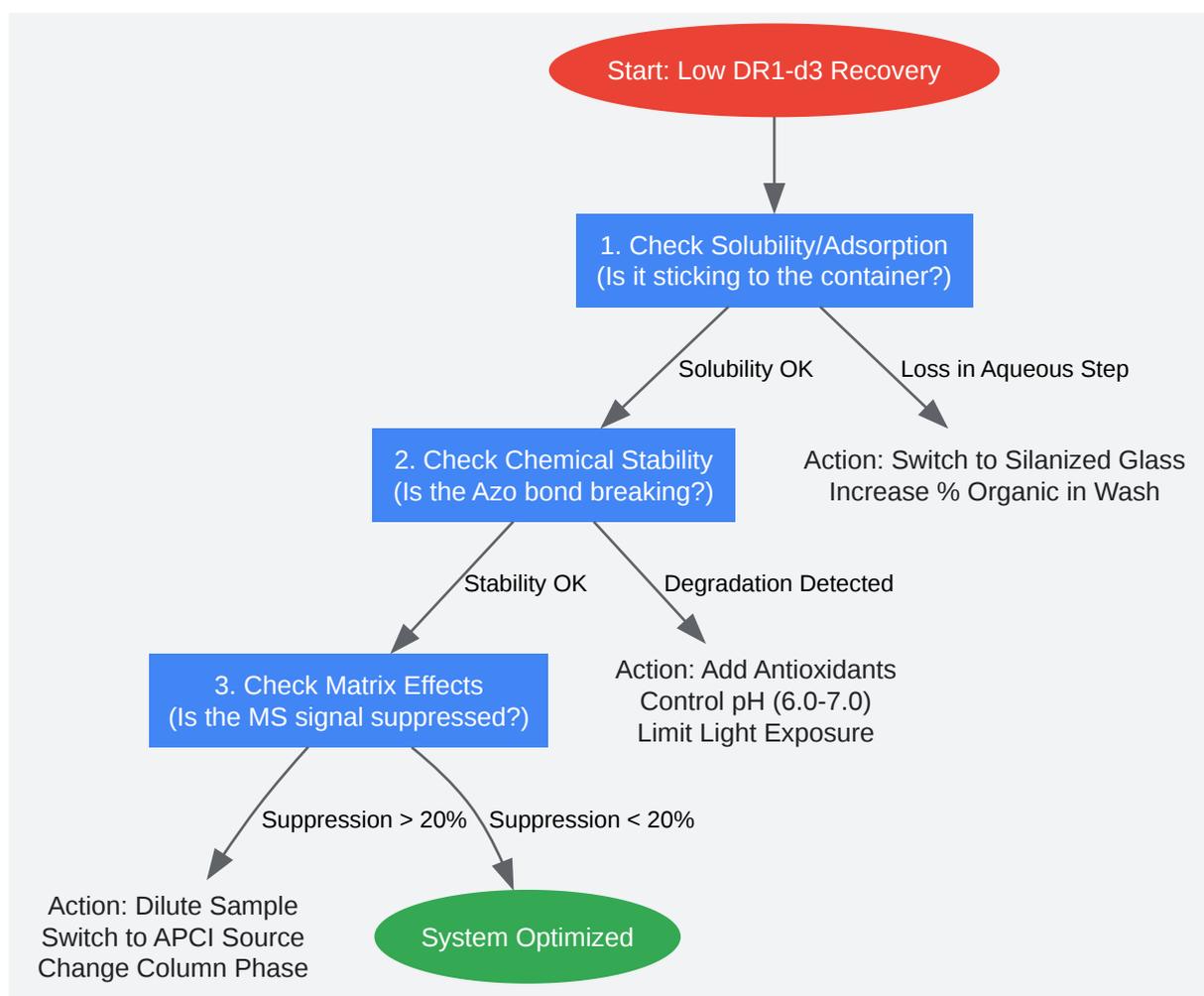
Executive Summary & Diagnostic Workflow

The Challenge: Disperse Red 1 (DR1) and its deuterated analog, **Disperse Red 1-d3** (DR1-d3), present a unique "triad of difficulty" for analysts: high lipophilicity (LogP ~3.3–4.3), susceptibility to azo-reduction, and significant matrix suppression in LC-MS/MS. Poor recovery of the internal standard (IS) invalidates quantitation and indicates that the analytical system is not in control.

Scope: This guide addresses the quantification of intact Disperse Red 1 using DR1-d3. Note: If you are following ISO 14362-1 for the analysis of banned aromatic amines via reductive cleavage, this guide applies only to the initial extraction step, not the reduction phase.

Diagnostic Logic Tree

Use the following workflow to isolate the root cause of your recovery failure.



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Figure 1: Step-wise diagnostic logic for isolating the cause of low Internal Standard recovery.

Troubleshooting Modules (Q&A)

Module A: Solubility & Adsorption (The "Invisible" Loss)

Q: I spiked DR1-d3 into my aqueous biological samples, and it disappeared before extraction. Where did it go? A: It likely adsorbed to your plasticware. Disperse Red 1 is highly lipophilic (LogP > 3). In aqueous environments (urine, buffer, culture media), it is thermodynamically unfavorable for the molecule to remain in solution. It will rapidly partition onto the hydrophobic surfaces of polypropylene (PP) tubes, pipette tips, or even untreated glass.

- The Fix:

- Vessels: Use silanized glass vials or high-quality PTFE containers. Avoid standard PP microcentrifuge tubes for stock storage.
- Spiking Protocol: Do not spike the IS directly into a purely aqueous sample and let it sit. Premix the IS with a surfactant or a miscible organic solvent (e.g., Methanol) and add it during the protein precipitation or solvent addition step if possible.
- Equilibration: If you must spike into aqueous matrix, ensure immediate mixing and minimize dwell time before adding the extraction solvent.

Q: My stock solution looks clear, but the concentration is dropping over time. A: DR1 has limited solubility in pure methanol over long periods, especially if refrigerated (precipitation risk).

- The Fix: Use Acetone or Chlorobenzene for primary stock solutions. For working standards, a mixture of Acetonitrile/DMSO (95:5) maintains better solubility and stability than pure Methanol.

Module B: Chemical Stability (The "Broken" Molecule)

Q: I am extracting from liver homogenate/tissue, and the DR1-d3 signal is non-existent, but recovery from water is fine. A: You are likely experiencing enzymatic azo reduction. Biological tissues contain azoreductase enzymes (both cytosolic and microsomal). These enzymes cleave the azo bond (-N=N-) of Disperse Red 1, destroying the molecule and creating aromatic amines (which have a different mass and won't be detected in your DR1-d3 MRM channel).

- The Fix:
 - Inhibitors: Perform sample processing on ice.
 - Quenching: Immediately denature enzymes using ice-cold Acetonitrile or Methanol containing 1% Formic Acid.
 - Antioxidants: Add Ascorbic Acid (1 mg/mL) to the lysis buffer to prevent oxidative degradation, though reductive cleavage is the primary risk.

Q: Does pH affect the extraction efficiency? A: Yes. DR1 contains amino groups and phenolic-like characteristics (via the hydroxyethyl group).^[1] While it is generally neutral, extreme pH can induce tautomeric shifts (azo-hydrazone) or protonation, altering its partition coefficient (LogD).

- The Fix: Maintain extraction pH between 6.0 and 8.0. Avoid strong alkaline conditions during extraction, as this can promote hydrolysis of the ester linkages (if present in the matrix) or structural alteration of the dye.

Module C: LC-MS/MS Matrix Effects

Q: My absolute peak area for DR1-d3 is 10x lower in samples compared to the solvent standard, but the retention time is identical. A: This is classic Ion Suppression. Co-eluting matrix components (phospholipids in bio-samples, oligomers in textiles) compete for charge in the electrospray ionization (ESI) source. Since DR1 is hydrophobic, it elutes late in the gradient, often right where phospholipids dump off a C18 column.

- Data Summary: Matrix Effect Impact

Matrix Type	Extraction Method	Ion Source	Suppression %	Recommendation
Plasma	Protein Precip (PPT)	ESI+	60-80% (High)	Switch to SLE or APCI
Plasma	SLE (Supported Liquid Ext)	ESI+	< 15% (Low)	Recommended
Textile	Chlorobenzene Extraction	ESI+	30-50% (Med)	Dilute extract 1:10
Textile	Chlorobenzene Extraction	APCI+	< 10% (Low)	Recommended

- The Fix:
 - Switch Ion Source: If available, use APCI (Atmospheric Pressure Chemical Ionization). It is far less susceptible to matrix suppression than ESI for hydrophobic compounds like azo dyes.

- Chromatography: Change from a standard C18 to a Phenyl-Hexyl column. The pi-pi interactions with the azo dye often provide better separation from aliphatic matrix interferences.

Optimized "Gold Standard" Extraction Protocol

This protocol is designed to maximize recovery of DR1-d3 from complex matrices (Biological or Textile) while minimizing degradation.

Reagents:

- Extraction Solvent: Methyl tert-butyl ether (MTBE) OR Chlorobenzene (for textiles).
- Internal Standard Spiking Soln: DR1-d3 in Acetonitrile (1 µg/mL).
- Lysis/Buffer: Ammonium Acetate (10 mM, pH 6.5).

Workflow Diagram:



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Figure 2: Optimized Liquid-Liquid Extraction (LLE) workflow to minimize matrix effects and adsorption.

Step-by-Step Methodology:

- Sample Preparation:
 - Biological: Homogenize tissue in ice-cold water. Transfer 100 µL to a silanized glass tube.
 - Textile: Cut 0.5g fabric into 5mm pieces. Place in a glass vial.
- Internal Standard Addition (CRITICAL STEP):
 - Add 10 µL of DR1-d3 working solution.

- Immediately add 200 μ L of ice-cold Acetonitrile. Vortex for 30 seconds. (This precipitates proteins/enzymes immediately, stopping azo-reduction).
- Extraction:
 - Add 1 mL of MTBE (for bio-samples) or Chlorobenzene (for textiles).
 - Vortex vigorously for 5 minutes (Bio) or ultrasonicate for 15 minutes at 40°C (Textile).
- Phase Separation:
 - Centrifuge at 3,000 x g for 10 minutes.
 - Bio-samples: Flash freeze the tube in dry ice/methanol bath. Pour off the top organic layer into a clean silanized glass tube.
- Concentration:
 - Evaporate the solvent under a gentle stream of Nitrogen at 35°C.
 - Warning: Do not exceed 40°C or dry for extended periods after solvent removal, as the dye may degrade or bind irreversibly to the glass.
- Reconstitution:
 - Reconstitute in 200 μ L of Methanol:Water (50:50). Vortex well.
 - Transfer to an amber LC vial with a glass insert.

References

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Sources

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